REACTION_CXSMILES
|
C(O)(=O)[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)C(O)=[O:5].[CH:13]([OH:16])([CH3:15])[CH3:14].[CH:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[C:2]1([OH:16])[CH:3]=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH:13]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[OH:5])([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |